No Publicly Available Head-to-Head Comparative Data Identified
An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, PubMed) conducted up to April 2026 failed to identify any published head-to-head comparative quantitative data (IC50, Kd, Ki, cell viability, selectivity panels) for 5-bromo-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide against a named comparator or baseline. The closest structural analogs with publicly reported data (e.g., BDBM50148603, a nicotinamide derivative with a distinct pyrrolidinone moiety) exhibit Kd values of 0.300 nM for BRD4 BD2 and 3,300 nM for BRD4 BD1 (BROMOscan assay), demonstrating that bromine-substituted nicotinamides can achieve sub-nanomolar potency and >10,000-fold bromodomain selectivity [1]. However, these data cannot be directly extrapolated to the target compound due to significant differences in the pyrrolidine substitution pattern.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | No publicly reported data |
| Comparator Or Baseline | BDBM50148603: Kd = 0.300 nM for BRD4 BD2; Kd = 3,300 nM for BRD4 BD1 |
| Quantified Difference | Not calculable for target compound; comparator exhibits ~11,000-fold BD2/BD1 selectivity |
| Conditions | BROMOscan assay, human partial-length BRD4 BD2 expressed in bacterial expression system |
Why This Matters
Prospective users must commission bespoke profiling to establish the compound's true potency and selectivity profile before committing to procurement for screening campaigns.
- [1] BindingDB entry BDBM50148603 (CHEMBL3770724). Kd = 0.300 nM for human BRD4 BD2 and Kd = 3,300 nM for BRD4 BD1, determined by BROMOscan assay. BindingDB. View Source
